N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that contains multiple functional groups, including an azepane ring, a chlorophenyl group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(4-fluorophenoxy)acetic acid with 2-(2-chlorophenyl)ethylamine to form an amide intermediate. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, or inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26ClFN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C22H26ClFN2O2/c23-20-8-4-3-7-19(20)21(26-13-5-1-2-6-14-26)15-25-22(27)16-28-18-11-9-17(24)10-12-18/h3-4,7-12,21H,1-2,5-6,13-16H2,(H,25,27) |
InChI Key |
WDNLIRPDUPWQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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